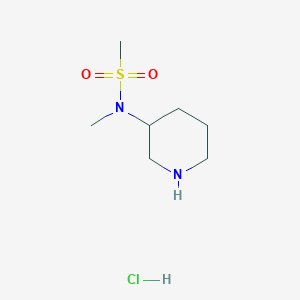
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
説明
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, commonly referred to as N-Methyl-Piperidine Methanesulfonamide (NMPM), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₇ClN₂O₂S and a CAS number of 2007919-47-1. The compound is characterized by a piperidine ring, which enhances its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Its sulfonamide functional group contributes to its reactivity and biological interactions.
The biological activity of NMPM primarily involves its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: NMPM can inhibit various enzymes, modulating their activity and affecting metabolic pathways. This action is significant in contexts such as central nervous system disorders and metabolic diseases.
- Neurotransmitter Interaction: The compound has shown potential in influencing neurotransmitter signaling, which is critical for treating neurological conditions.
1. Antimicrobial Properties
Preliminary studies suggest that NMPM may exhibit antimicrobial activities, although the specific mechanisms remain to be fully elucidated. Its sulfonamide structure is known for contributing to antibacterial effects in related compounds.
2. Neuropharmacological Applications
NMPM's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Research indicates that compounds with similar structures can exhibit neuroprotective effects and may be beneficial in conditions such as Alzheimer's disease .
3. Enzyme Inhibition
Studies have highlighted the compound's potential in inhibiting key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis, showing promising potency compared to established inhibitors like lovastatin .
Case Studies and Research Findings
Research has explored various aspects of NMPM's biological activity:
- Study on RBP4 Antagonists: A study involving compounds similar to NMPM demonstrated significant reductions in circulating RBP4 levels in animal models, suggesting potential therapeutic applications in metabolic disorders .
- Neuroprotective Effects: In vitro studies have indicated that NMPM could protect against neurodegeneration by modulating tau phosphorylation pathways, which are critical in Alzheimer's disease pathology .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-methyl-N-piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRXTSVFRZNPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















